molecular formula C21H29NO B15142573 rel-Biperiden EP impurity B-d5

rel-Biperiden EP impurity B-d5

Cat. No.: B15142573
M. Wt: 316.5 g/mol
InChI Key: YSXKPIUOCJLQIE-OKKYCOQQSA-N
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Description

rel-Biperiden EP impurity B-d5 is a deuterium-labeled derivative of Biperiden hydrochloride. Biperiden hydrochloride is an M1 muscarinic acetylcholine receptor antagonist, primarily used in the treatment of Parkinson’s disease and other movement disorders. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-Biperiden EP impurity B-d5 involves the incorporation of deuterium atoms into the Biperiden hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: rel-Biperiden EP impurity B-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rel-Biperiden EP impurity B-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-Biperiden EP impurity B-d5 is similar to that of Biperiden hydrochloride. It acts as an antagonist at the M1 muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in cholinergic activity, which helps alleviate symptoms of Parkinson’s disease and other movement disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for more precise studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H29NO

Molecular Weight

316.5 g/mol

IUPAC Name

(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21-/m0/s1/i1D,3D,4D,7D,8D

InChI Key

YSXKPIUOCJLQIE-OKKYCOQQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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